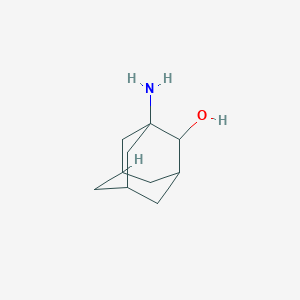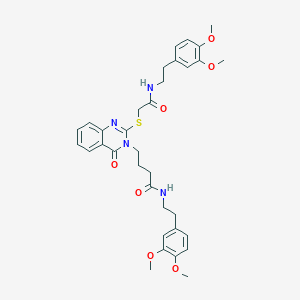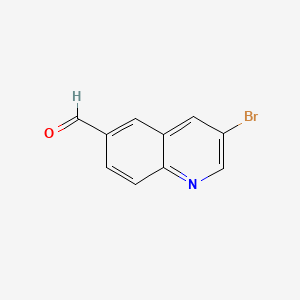
1-Amino-adamantan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-adamantan-2-ol is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to the adamantane framework, making it a versatile molecule in various chemical and biological applications.
Mecanismo De Acción
Target of Action
1-Amino-adamantan-2-ol, also known as 1-Amino-2-adamantanol, is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their unique stability and reactivity when compared to simple hydrocarbon derivatives . This reactivity is likely to influence the interaction of this compound with its targets.
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structural and chemical properties .
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drugs, which can improve their pharmacological properties .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique structure of adamantane derivatives is known to confer stability under a variety of conditions .
Análisis Bioquímico
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
The cellular effects of 1-Amino-adamantan-2-ol are currently unknown. Other adamantane derivatives have been shown to have significant effects on cells. For example, amantadine, an adamantane derivative, has potent anti-Influenza A activity .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, which makes them suitable for long-term studies .
Metabolic Pathways
Adamantane itself is known to undergo various transformations, including oxidation of the C–H bond to a selected functional group .
Subcellular Localization
Other adamantane derivatives have been shown to localize in the cytoplasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-adamantan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-adamantan-2-ol using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1-adamantanone with hydroxylamine to form 1-amino-adamantan-2-one, followed by reduction with sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yields and purity. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-adamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-Keto-adamantan-2-ol or 1-carboxy-adamantan-2-ol.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
1-Amino-adamantan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antiviral and neuroprotective properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of high-performance materials and as a precursor for various functionalized adamantane derivatives.
Comparación Con Compuestos Similares
1-Hydroxy-adamantane: Lacks the amino group, making it less versatile in certain chemical reactions.
1-Amino-adamantane: Lacks the hydroxyl group, limiting its reactivity in oxidation reactions.
2-Amino-adamantane: Similar structure but different position of the amino group, affecting its chemical behavior.
Uniqueness: 1-Amino-adamantan-2-ol’s combination of amino and hydroxyl groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in the synthesis of multifunctional compounds and in applications requiring specific molecular interactions.
Propiedades
IUPAC Name |
1-aminoadamantan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMSDCJVYEECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2743984.png)

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)

![5-[(3-METHOXYPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2743995.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)
![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)
![3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2743998.png)

![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)

![1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2744003.png)
